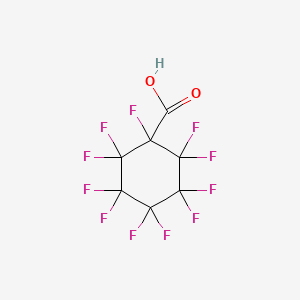
Perfluorcyclohexancarbonsäure
Übersicht
Beschreibung
Perfluorocyclohexanecarboxylic acid is a perfluorinated compound characterized by a cyclohexane ring fully substituted with fluorine atoms and a carboxylic acid functional group. This compound is part of the broader class of perfluoroalkyl substances, which are known for their unique chemical properties, including high thermal stability, resistance to degradation, and hydrophobicity. These properties make perfluorocyclohexanecarboxylic acid valuable in various industrial applications, particularly in the production of fluoropolymers and surfactants .
Wissenschaftliche Forschungsanwendungen
Perfluorocyclohexanecarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of fluoropolymers and other fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its bioaccumulation and toxicity.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: It is used in the production of water and oil repellents, surfactants, and fire-fighting foams .
Wirkmechanismus
Target of Action
Perfluorocyclohexanecarboxylic acid, like other perfluoroalkyl carboxylic acids (PFCAs), primarily targets Human Serum Albumin (HSA) . HSA is the most abundant protein in human blood plasma and plays a crucial role in transporting various substances, including hormones, fatty acids, and drugs.
Mode of Action
The interaction between PFCAs and HSA is primarily through electrostatic interactions , hydrogen bonding , and van der Waals interactions . The strength of these interactions depends on the length of the carbon chain of the PFCA. For instance, PFCAs with a longer carbon chain have a stronger fluorescence quenching ability . This interaction results in the formation of a PFCA-HSA complex .
Biochemical Pathways
Studies on similar pfcas have shown that they can affect multiple aspects of the immune system . They have been found to upregulate amino acid transporters, which are essential for protein synthesis, and modulate xenobiotic transporters to limit further toxic exposures .
Pharmacokinetics
Pfcas are known for their environmental persistence and bioaccumulative nature . They are resistant to biological degradation due to the strength of the carbon-fluorine bonds, making them persistent in the environment .
Result of Action
Similar pfcas have been found to induce oxidative stress effects in mammals . They increase the formation of reactive oxygen species, leading to oxidative damage to biomolecules . The cellular antioxidant defense system is activated by PFCAs, but it is only partially able to avoid the oxidative damage .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Perfluorocyclohexanecarboxylic acid. PFCAs are major environmental contaminants due to their widespread use and environmental persistence . They have been detected in water, plants, different kinds of foodstuffs, in animals such as fish, birds, in mammals, as well as in human breast milk and blood . The consumption of contaminated food and drinking water is considered one of the major sources of exposure for humans .
Biochemische Analyse
Biochemical Properties
Perfluorocyclohexanecarboxylic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with human serum albumin, forming a complex through electrostatic interactions and hydrogen bonding . This interaction can alter the protein’s conformation and affect its function. Additionally, perfluorocyclohexanecarboxylic acid can inhibit certain enzymes involved in fatty acid metabolism, leading to disruptions in metabolic processes .
Cellular Effects
Perfluorocyclohexanecarboxylic acid exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to perfluorocyclohexanecarboxylic acid can lead to oxidative stress and inflammation in lung epithelial cells . It can also disrupt calcium signaling in immune cells, affecting their function and leading to immunotoxicity . These cellular effects highlight the potential health risks associated with perfluorocyclohexanecarboxylic acid exposure.
Molecular Mechanism
The molecular mechanism of action of perfluorocyclohexanecarboxylic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to human serum albumin through electrostatic interactions and hydrogen bonding, altering the protein’s structure and function . Additionally, perfluorocyclohexanecarboxylic acid can inhibit enzymes involved in fatty acid metabolism, leading to disruptions in metabolic pathways . These molecular interactions contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of perfluorocyclohexanecarboxylic acid can change over time due to its stability and degradation. Studies have shown that perfluorocyclohexanecarboxylic acid is highly stable and resistant to degradation, leading to persistent effects on cellular function . Long-term exposure to perfluorocyclohexanecarboxylic acid in in vitro and in vivo studies has been associated with chronic inflammation, oxidative stress, and disruptions in metabolic processes
Dosage Effects in Animal Models
The effects of perfluorocyclohexanecarboxylic acid vary with different dosages in animal models. At low doses, the compound can cause mild disruptions in metabolic processes and immune function . At high doses, perfluorocyclohexanecarboxylic acid can lead to severe toxic effects, including liver and kidney damage, reproductive toxicity, and increased mortality . These dosage-dependent effects underscore the importance of understanding the safe exposure levels of perfluorocyclohexanecarboxylic acid.
Metabolic Pathways
Perfluorocyclohexanecarboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. It can inhibit enzymes involved in fatty acid metabolism, leading to disruptions in metabolic flux and alterations in metabolite levels . Additionally, perfluorocyclohexanecarboxylic acid can affect lipid and amino acid metabolism, contributing to its overall biochemical effects . Understanding these metabolic pathways is crucial for assessing the compound’s impact on health.
Transport and Distribution
Within cells and tissues, perfluorocyclohexanecarboxylic acid is transported and distributed through interactions with transporters and binding proteins. It has been shown to bind to human serum albumin, facilitating its transport in the bloodstream . Additionally, perfluorocyclohexanecarboxylic acid can accumulate in various tissues, including the liver and kidneys, leading to potential toxic effects . These transport and distribution mechanisms are essential for understanding the compound’s overall impact on the body.
Subcellular Localization
Perfluorocyclohexanecarboxylic acid exhibits specific subcellular localization, which can influence its activity and function. It has been observed to localize in the endoplasmic reticulum and mitochondria, where it can disrupt fatty acid metabolism and induce oxidative stress . Additionally, perfluorocyclohexanecarboxylic acid can affect the localization of other biomolecules, further contributing to its biochemical effects . Understanding the subcellular localization of perfluorocyclohexanecarboxylic acid is crucial for elucidating its mechanism of action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Perfluorocyclohexanecarboxylic acid can be synthesized through the electrochemical fluorination of cyclohexanecarboxylic acid. This process involves the use of anhydrous hydrogen fluoride as the fluorinating agent and an electric current to facilitate the substitution of hydrogen atoms with fluorine atoms on the cyclohexane ring. The reaction typically occurs at low temperatures to ensure the stability of the intermediates and the final product .
Industrial Production Methods: In industrial settings, the production of perfluorocyclohexanecarboxylic acid often involves large-scale electrochemical fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of specialized equipment and controlled reaction conditions is essential to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Perfluorocyclohexanecarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to a hydroxyl group or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the carboxylic acid group with other functional groups, such as amines or esters
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like ammonia or alcohols can be used under basic conditions to facilitate substitution reactions
Major Products:
Oxidation: Perfluorocyclohexanone, perfluorocyclohexanal.
Reduction: Perfluorocyclohexanol.
Substitution: Perfluorocyclohexylamine, perfluorocyclohexyl esters
Vergleich Mit ähnlichen Verbindungen
- Perfluorooctanoic acid (PFOA)
- Perfluorooctane sulfonic acid (PFOS)
- Perfluorohexanoic acid (PFHxA)
- Perfluorobutanoic acid (PFBA)
Comparison: Perfluorocyclohexanecarboxylic acid is unique due to its cyclohexane ring structure, which imparts different chemical and physical properties compared to linear perfluoroalkyl acids. This structural difference affects its reactivity, bioaccumulation potential, and environmental persistence. For example, perfluorooctanoic acid and perfluorooctane sulfonic acid are known for their linear chains, which contribute to their higher bioaccumulation and toxicity compared to the cyclic structure of perfluorocyclohexanecarboxylic acid .
Eigenschaften
IUPAC Name |
1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF11O2/c8-2(1(19)20)3(9,10)5(13,14)7(17,18)6(15,16)4(2,11)12/h(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXSVMHCHVIRJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF11O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379780 | |
| Record name | Perfluorocyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374-88-9 | |
| Record name | Perfluorocyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluorocyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


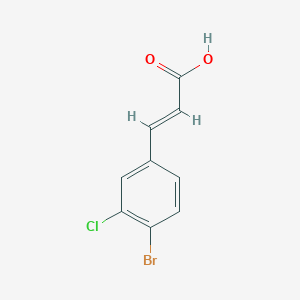




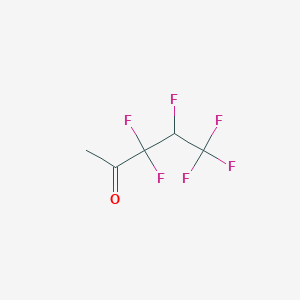
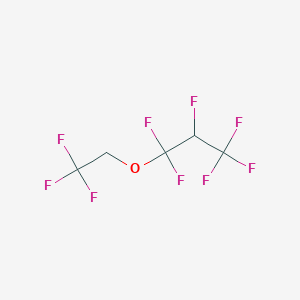
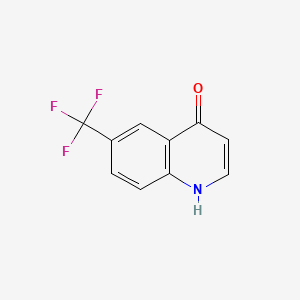
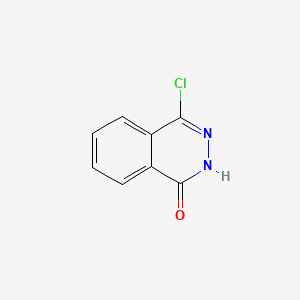


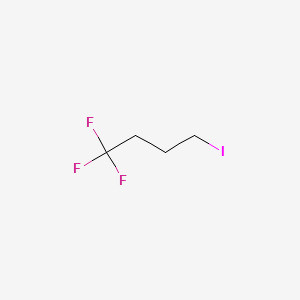

![1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one](/img/structure/B1333363.png)
